molecular formula C7H13NO2 B13038677 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13038677
M. Wt: 143.18 g/mol
InChI Key: ADWXCMNOQIBUAC-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives and aminoethyl groups, which are combined through a series of chemical reactions involving catalysts and specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction parameters to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is unique due to its specific aminoethyl substitution on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(2-aminoethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5,8H2,(H,9,10)

InChI Key

ADWXCMNOQIBUAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN)C(=O)O

Origin of Product

United States

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